GRP-60367

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

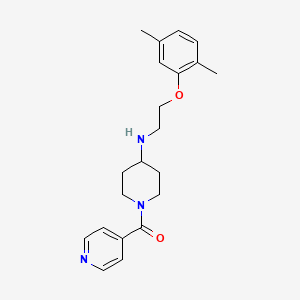

[4-[2-(2,5-dimethylphenoxy)ethylamino]piperidin-1-yl]-pyridin-4-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O2/c1-16-3-4-17(2)20(15-16)26-14-11-23-19-7-12-24(13-8-19)21(25)18-5-9-22-10-6-18/h3-6,9-10,15,19,23H,7-8,11-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNJMKSOJWRDLLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)OCCNC2CCN(CC2)C(=O)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

GRP-60367: A Novel Inhibitor of Rabies Virus Entry - A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism of action of GRP-60367, a first-in-class small-molecule inhibitor of the rabies virus (RABV). The document outlines the core findings related to its antiviral activity, specificity, and molecular target, supported by quantitative data, detailed experimental methodologies, and visual diagrams of the relevant biological pathways and experimental workflows.

Core Mechanism of Action

This compound is a potent, direct-acting antiviral compound that specifically targets the rabies virus glycoprotein (G), the sole protein on the virion surface.[1] This glycoprotein is essential for the initial stages of infection, mediating the attachment of the virus to host cell receptors and subsequent fusion of the viral envelope with the host cell membrane, which releases the viral ribonucleoprotein complex into the cytoplasm.

The primary mechanism of action of this compound is the inhibition of viral entry.[1][2][3][4] By binding to the RABV G protein, this compound effectively blocks the glycoprotein's ability to mediate entry into the host cell. This action is highly specific to the viral protein, with no evidence of interference with general host cell pathways.[1] Resistance profiling studies have identified that mutations conferring resistance to this compound map to conserved hydrophobic positions within the fusion loop of the G protein.[2][3] This indicates that the compound interacts with a novel, druggable site on the glycoprotein that is critical for the fusion process.[2][3]

Quantitative Data Summary

This compound demonstrates potent antiviral activity against a subset of rabies virus strains with low nanomolar efficacy. Its high specificity is underscored by a remarkable therapeutic window, showing no cytotoxicity at concentrations several orders of magnitude higher than its effective dose.

| Parameter | Value | Cell Line(s) | Virus Strain(s) | Reference |

| EC50 Range | 2 - 52 nM | Various host cells | Subset of RABV strains | [1][5] |

| EC50 | 0.27 µM (270 nM) | Not Specified | RABV-SAD-B19 | [5] |

| EC50 | 2.63 µM (2630 nM) | Not Specified | rRABV-CVS-N2c | [5] |

| EC50 | 5 nM | Not Specified | chimeric recVSV-ΔG-eGFP-GRABV | [5] |

| Cytotoxicity (CC50) | > 300 µM | Not Specified | Not Applicable | [1] |

| Specificity Index (SI) | > 5,792 to > 150,000 | Not Specified | Not Applicable | [2][3] |

Experimental Protocols

The mechanism of action of this compound was elucidated through a series of key virological assays. The detailed methodologies for these experiments are provided below.

Dose-Response and Cytotoxicity Assays

Objective: To determine the half-maximal effective concentration (EC50) of this compound against RABV and its half-maximal cytotoxic concentration (CC50).

Methodology:

-

Cell Plating: Seed a suitable host cell line (e.g., BHK-21 or Neuro-2a) in 96-well plates and incubate to allow for cell adherence and growth to approximately 80-90% confluency.

-

Compound Dilution: Prepare a serial dilution series of this compound in culture medium. For cytotoxicity assessment, a parallel plate of uninfected cells is treated with the same dilutions.

-

Infection: Infect the cells with a reporter-expressing RABV strain (e.g., expressing luciferase or a fluorescent protein) at a low multiplicity of infection (MOI).

-

Treatment: Immediately after infection, remove the virus inoculum and add the medium containing the various concentrations of this compound.

-

Incubation: Incubate the plates for a period sufficient for the virus to complete one or more replication cycles (e.g., 48-72 hours).

-

Quantification (EC50): Measure the reporter gene expression (e.g., luminescence or fluorescence). The EC50 is calculated by fitting a dose-response curve to the data, representing the compound concentration that inhibits viral replication by 50%.

-

Quantification (CC50): On the uninfected plate, assess cell viability using a standard assay (e.g., MTS or CellTiter-Glo). The CC50 is the concentration that reduces cell viability by 50%.

Time-of-Addition Assay

Objective: To determine the specific stage of the viral life cycle inhibited by this compound.

Methodology:

-

Cell Plating: Seed host cells in multi-well plates as described above.

-

Synchronized Infection: Pre-chill the plates and adsorb a high MOI of RABV to the cells at 4°C for 1 hour to allow attachment but prevent entry.

-

Temperature Shift: Wash the cells to remove unbound virus and shift the temperature to 37°C to initiate synchronous viral entry and replication. This point is considered time zero (t=0).

-

Compound Addition: Add a high concentration of this compound (well above its EC50) to different wells at various time points post-infection (e.g., -1, 0, 1, 2, 4, 6, 8 hours).

-

Incubation and Analysis: After a full replication cycle (e.g., 24 hours), quantify the viral output or reporter gene expression from each well.

-

Interpretation: If this compound is an entry inhibitor, it will lose its inhibitory effect when added after the virus has already entered the cells (typically within the first 1-2 hours).

Transient Cell-to-Cell Fusion Assay

Objective: To confirm that this compound specifically inhibits the fusion function of the RABV G protein.

Methodology:

-

Cell Population Co-culture:

-

Effector Cells: Transfect a population of cells (e.g., HEK293T) with a plasmid encoding the RABV G protein and a reporter plasmid (e.g., T7 polymerase).

-

Target Cells: Transfect a separate population of cells with a plasmid containing a reporter gene (e.g., luciferase) under the control of a T7 promoter, and also express a relevant host receptor.

-

-

Co-culture and Treatment: Co-culture the effector and target cell populations. Add serial dilutions of this compound to the co-culture.

-

Fusion Induction: Trigger fusion by briefly lowering the pH of the culture medium (e.g., to pH 5.8-6.0) to mimic the endosomal environment.

-

Incubation and Analysis: Neutralize the medium and incubate for several hours. If fusion occurs, the T7 polymerase from the effector cells will enter the target cells and drive the expression of the luciferase reporter. Measure luminescence to quantify the extent of fusion.

-

Interpretation: A dose-dependent decrease in the reporter signal indicates that this compound inhibits G-mediated membrane fusion.

Chimeric Virus Assay

Objective: To definitively identify the RABV G protein as the molecular target of this compound.

Methodology:

-

Virus Generation: Generate a chimeric vesicular stomatitis virus (VSV) in which the native VSV glycoprotein (VSV-G) gene has been deleted and replaced with the RABV G protein gene (VSV-ΔG-RABV-G). This virus now uses the RABV G protein for entry.

-

Control Virus: Use a wild-type VSV or a VSV pseudotype bearing a different viral glycoprotein as a control.

-

Inhibition Assay: Perform a dose-response assay as described in section 3.1 using the VSV-ΔG-RABV-G chimera and the control virus.

-

Interpretation: Potent inhibition of the VSV-ΔG-RABV-G chimera, but not the control virus, provides conclusive evidence that this compound's antiviral activity is mediated specifically through its interaction with the RABV G protein.[5]

References

- 1. immune-system-research.com [immune-system-research.com]

- 2. Identification and Characterization of a Small-Molecule Rabies Virus Entry Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. researchgate.net [researchgate.net]

- 5. This compound | RABV entry inhibitor | Probechem Biochemicals [probechem.com]

GRP-60367: A Technical Guide to its Molecular Target and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the small molecule GRP-60367, focusing on its molecular target, mechanism of action, and the experimental methodologies used for its characterization.

Executive Summary

This compound is a first-in-class, potent, and specific small-molecule inhibitor of the Rabies virus (RABV).[1][2][3] Extensive research has identified the RABV glycoprotein G (RABV-G) as the exclusive molecular target of this compound.[1][4] The compound functions as a viral entry inhibitor, effectively blocking the RABV-G-mediated fusion of the viral envelope with the host cell membrane.[3][5] This inhibition prevents the release of the viral ribonucleoprotein complex into the cytoplasm, thereby halting the infection at its earliest stage. This compound exhibits nanomolar potency against a subset of RABV strains and demonstrates a high specificity index, with no significant off-target effects or cytotoxicity observed at concentrations up to 300 μM.[1][6]

Molecular Target: Rabies Virus Glycoprotein G

The primary and specific molecular target of this compound is the glycoprotein G of the Rabies virus.[1][4] RABV-G is a class I viral fusion protein embedded in the lipid envelope of the virus. It is essential for the initial stages of viral infection, mediating both the attachment of the virus to host cell receptors and the subsequent pH-dependent fusion of the viral and endosomal membranes.

Resistance mapping studies have identified that mutations conferring resistance to this compound are located in conserved hydrophobic regions of the RABV-G fusion loop.[5] This indicates that this compound likely binds to a novel, druggable pocket within the G protein that is critical for the conformational changes required for membrane fusion.

Quantitative Data Summary

The antiviral activity and cytotoxicity of this compound have been quantified across various cell lines and viral strains. The following tables summarize the key efficacy and safety data.

Table 1: In Vitro Efficacy of this compound against RABV

| Virus Strain | Cell Line | EC50 (nM) | Reference |

| RABV-ΔG-nanoLuc | BEAS-2B | 2 | [4] |

| RABV-ΔG-nanoLuc | 293T | 3 | [4] |

| RABV-ΔG-nanoLuc | Hep-2 | 52 | [4] |

| recVSV-ΔG-eGFP-GRABV | Not specified | 5 | [3] |

| RABV-SAD-B19 | Not specified | 270 | [3] |

| rRABV-CVS-N2c | Not specified | 2630 | [3] |

Table 2: Cytotoxicity and Specificity Index of this compound

| Parameter | Value | Cell Lines | Reference |

| Cytotoxicity (CC50) | > 300 µM | Various | [1][6] |

| Specificity Index (SI) | > 100,000 | Not specified | [5] |

Signaling Pathway and Mechanism of Action

This compound inhibits the entry of RABV into the host cell. The canonical pathway of RABV entry involves receptor-mediated endocytosis followed by pH-induced membrane fusion within the endosome. This compound specifically targets the RABV-G protein, preventing the conformational changes necessary for this fusion event.

Experimental Protocols

The identification and characterization of this compound's molecular target involved several key experimental assays. The generalized protocols for these assays are detailed below.

Rabies Virus (RABV) Entry Assay

This assay is designed to quantify the inhibition of viral entry into host cells. A recombinant RABV expressing a reporter gene (e.g., nano-luciferase) is used to infect host cells in the presence of varying concentrations of the test compound.

Methodology:

-

Cell Seeding: Plate host cells (e.g., BEAS-2B, 293T, or Hep-2) in 96-well plates and incubate overnight.

-

Compound Preparation: Prepare serial dilutions of this compound in appropriate cell culture medium.

-

Infection: Add the diluted compound to the cells, followed by the addition of the reporter-expressing RABV.

-

Incubation: Incubate the plates for a period sufficient for viral entry and reporter gene expression (e.g., 24-48 hours).

-

Quantification: Measure the reporter gene activity (e.g., luminescence for nano-luciferase) using a plate reader.

-

Data Analysis: Calculate the EC50 value by plotting the percentage of inhibition against the log of the compound concentration.

Cell-to-Cell Fusion Assay

This assay determines if a compound inhibits the fusion of cell membranes mediated by a viral glycoprotein. It typically involves two cell populations: effector cells expressing the viral glycoprotein and a reporter component, and target cells expressing the viral receptor and a complementary reporter component.

Methodology:

-

Cell Preparation:

-

Effector Cells: Transfect a suitable cell line (e.g., 293T) with a plasmid encoding RABV-G and a reporter element (e.g., one half of a split reporter system).

-

Target Cells: Use a cell line that expresses the appropriate RABV receptor and the other half of the split reporter system.

-

-

Co-culture: Mix the effector and target cells in the presence of varying concentrations of this compound.

-

Fusion Induction: Induce fusion by lowering the pH of the culture medium to mimic the endosomal environment.

-

Incubation: Incubate for a period to allow for cell fusion and reporter protein reconstitution and expression.

-

Quantification: Measure the reporter signal, which is only produced upon cell-cell fusion.

-

Data Analysis: Determine the concentration of this compound that inhibits fusion by 50%.

References

- 1. immune-system-research.com [immune-system-research.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | RABV entry inhibitor | Probechem Biochemicals [probechem.com]

- 4. This compound hydrochloride | TargetMol [targetmol.com]

- 5. Identification and Characterization of a Small-Molecule Rabies Virus Entry Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Generation of SARS-CoV-2 Spike Pseudotyped Virus for Viral Entry and Neutralization Assays: A 1-Week Protocol [frontiersin.org]

In-Depth Technical Whitepaper: Discovery and Initial Characterization of GRP-60367, a First-in-Class Rabies Virus Entry Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the discovery and initial characterization of GRP-60367, a novel small-molecule inhibitor of the Rabies Virus (RABV). This compound is distinguished as a first-in-class, direct-acting antiviral that potently blocks RABV entry into host cells. Mechanistic studies have identified the viral glycoprotein (G) as the molecular target, specifically a druggable site within the fusion loop. This whitepaper details the quantitative antiviral activity of this compound, outlines the key experimental protocols used in its characterization, and visualizes the pertinent biological pathways and experimental workflows.

Introduction

Rabies remains a significant global health threat, with a near 100% fatality rate once clinical symptoms emerge. Current post-exposure prophylaxis (PEP) relies on the administration of rabies vaccine and human rabies immunoglobulin (HRIG), the latter of which is often in short supply and expensive. The development of a cost-effective, shelf-stable small-molecule antiviral could significantly improve global access to life-saving treatment. This compound has emerged from high-throughput screening as a promising lead compound that specifically targets the RABV G protein, thereby preventing viral entry.[1]

Discovery and Antiviral Activity

This compound was identified through a large-scale phenotypic screen for inhibitors of RABV replication. Subsequent characterization revealed its potent and specific anti-RABV activity across various host cell lines, with a high specificity index exceeding 100,000.[1]

Quantitative Antiviral Potency

The half-maximal effective concentration (EC50) of this compound was determined against several RABV strains and a chimeric vesicular stomatitis virus (VSV) expressing the RABV G protein. The data demonstrate nanomolar potency against susceptible strains.

| Virus Strain | Host Cell Line(s) | EC50 (nM) | Reference |

| RABV-SAD-B19 | Not Specified | 270 | |

| rRABV-CVS-N2c | Not Specified | 2630 | |

| Bat Isolate | Not Specified | >10000 | |

| recVSV-ΔG-eGFP-GRABV | Not Specified | 5 | |

| Various RABV Strains | Various | 2-52 | [1] |

Cytotoxicity Profile

This compound exhibited no significant cytotoxicity in counterscreens, with no observed morphological changes or alterations in cell metabolic activity at concentrations up to 300 µM.[1]

Mechanism of Action: Inhibition of Viral Entry

The mechanism of action of this compound was elucidated through a series of virological assays, which collectively demonstrated that the compound inhibits the entry stage of the RABV lifecycle.

Rabies Virus Entry Pathway

Rabies virus entry is a multi-step process initiated by the attachment of the viral G protein to host cell receptors. This is followed by endocytosis of the virion. The acidic environment of the endosome triggers a conformational change in the G protein, leading to the fusion of the viral envelope with the endosomal membrane and the release of the viral ribonucleoprotein complex into the cytoplasm.

Pinpointing the Target: Time-of-Addition and Fusion Assays

Time-of-addition studies were crucial in defining the stage of the viral life cycle inhibited by this compound. These experiments involve adding the compound at different time points relative to viral infection. The results indicated that this compound is most effective when present during the early stages of infection, consistent with an entry inhibitor.

Further confirmation of the mechanism was obtained from cell-to-cell fusion assays. In these assays, cells expressing the RABV G protein are co-cultured with target cells, and fusion is induced by a low-pH pulse, mimicking the endosomal environment. This compound was shown to block this G-mediated cell fusion, providing direct evidence of its inhibitory effect on the fusion process.

Molecular Target and Resistance Profile

Resistance profiling studies identified the G protein fusion loop as the binding site for this compound. This was confirmed by demonstrating that specific mutations within this region conferred resistance to the compound. The use of chimeric VSV recombinants expressing mutated RABV G proteins further validated these findings.

Experimental Protocols

Time-of-Addition Assay

-

Cell Seeding: Plate a suitable host cell line (e.g., BHK-21) in 24-well plates and incubate for 24 hours.

-

Infection: Infect the cells with RABV at a multiplicity of infection (MOI) of 1.

-

Compound Addition: Add this compound at various time points pre- and post-infection (e.g., -1, 0, 1, 2, 4, 6, 8 hours).

-

Incubation: Incubate the plates for a full replication cycle (e.g., 24-48 hours).

-

Quantification: Quantify viral replication by a suitable method, such as quantitative PCR (qPCR) for viral RNA or an immunoassay for viral protein expression.

RABV G-Mediated Cell-to-Cell Fusion Assay

-

Cell Preparation:

-

Effector Cells: Transfect a suitable cell line (e.g., BSR cells) with a plasmid expressing the RABV G protein.

-

Target Cells: Prepare a monolayer of a susceptible target cell line (e.g., NA cells).

-

-

Co-culture: Overlay the target cells with the effector cells.

-

Compound Treatment: Add serial dilutions of this compound to the co-culture.

-

Fusion Induction: After a short incubation, trigger fusion by briefly exposing the cells to a low-pH buffer (e.g., pH 5.8) to mimic the endosomal environment.

-

Neutralization and Incubation: Neutralize the acidic buffer with normal growth medium and incubate for several hours to allow for syncytia (multinucleated giant cells) formation.

-

Quantification: Fix and stain the cells. Quantify fusion by counting the number of nuclei within syncytia relative to the total number of nuclei.

Conclusion and Future Directions

This compound represents a significant advancement in the search for a small-molecule antiviral against rabies. Its potent and specific inhibition of RABV entry, coupled with a favorable cytotoxicity profile, establishes it as a valuable molecular probe for further mechanistic and structural studies of the RABV G protein. Future research will focus on lead optimization to improve pharmacokinetic properties and in vivo efficacy, with the ultimate goal of developing a next-generation clinical candidate for rabies post-exposure prophylaxis. The identification of a novel druggable site on the G protein fusion loop also opens new avenues for the design of pan-lyssavirus inhibitors.[1]

References

Specificity of GRP-60367 for Rabies Virus G Protein: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

GRP-60367 is a novel, first-in-class small molecule inhibitor of rabies virus (RABV) entry.[1][2][3][4][5] This technical guide provides an in-depth overview of the specificity of this compound for the rabies virus glycoprotein (G protein), the sole viral envelope protein responsible for receptor binding and entry into host cells. This document summarizes the available quantitative data, details the experimental protocols used to characterize the compound's activity, and visualizes the key experimental workflows. This compound demonstrates potent, nanomolar efficacy in cell-based assays and a high specificity index, targeting the G protein to inhibit viral entry.[1][2][3][4][5] Resistance mapping has identified the fusion loop of the G protein as the likely binding site.[1] This guide is intended to provide researchers and drug development professionals with a comprehensive technical resource on the evaluation of this compound's specificity for the rabies virus G protein.

Quantitative Data on the Specificity and Potency of this compound

The antiviral activity and specificity of this compound have been quantified through various cell-based assays. The compound exhibits potent inhibition of rabies virus replication with a high therapeutic window.

| Parameter | Virus Strain | Cell Line | Value | Reference |

| EC50 | RABV-SAD-B19 | Various | 2 - 52 nM | [5] |

| rRABV-CVS-N2c | Not Specified | 2.63 µM | [5] | |

| Bat Isolate | Not Specified | > 10 µM (inactive) | [5] | |

| recVSV-ΔG-eGFP-GRABV | Not Specified | 5 nM | ||

| CC50 | Various | Various | > 300 µM | |

| Specificity Index (SI) | RABV-SAD-B19 | Various | > 100,000 | [1][3] |

EC50 (50% Effective Concentration): The concentration of this compound that inhibits 50% of viral activity in cell culture.

CC50 (50% Cytotoxic Concentration): The concentration of this compound that causes a 50% reduction in cell viability.

Specificity Index (SI): Calculated as the ratio of CC50 to EC50, indicating the therapeutic window of the compound. A higher SI value suggests greater specificity for the viral target over the host cell.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound's specificity for the rabies virus G protein.

Antiviral Potency and Cytotoxicity Assays

These assays determine the effective concentration of this compound for inhibiting rabies virus and its effect on host cell viability.

Protocol:

-

Cell Seeding: Plate a suitable host cell line (e.g., BSR, a clone of Baby Hamster Kidney cells) in 96-well plates at a density of 2 x 104 cells per well and incubate overnight at 37°C with 5% CO2.

-

Compound Preparation: Prepare a serial dilution of this compound in cell culture medium.

-

Infection and Treatment:

-

For antiviral potency (EC50), infect cells with a reporter-expressing rabies virus (e.g., expressing luciferase or a fluorescent protein) at a multiplicity of infection (MOI) of 0.1 in the presence of the serially diluted this compound.

-

For cytotoxicity (CC50), treat uninfected cells with the same serial dilutions of this compound.

-

-

Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO2.

-

Data Acquisition:

-

EC50: Measure the reporter gene expression (e.g., luminescence or fluorescence) using a plate reader.

-

CC50: Assess cell viability using a commercial assay (e.g., CellTiter-Glo®).

-

-

Data Analysis: Normalize the data to untreated controls and calculate the EC50 and CC50 values using a non-linear regression analysis.

Time-of-Addition Assay

This assay determines the stage of the viral lifecycle that is inhibited by this compound.

Protocol:

-

Cell Seeding: Seed host cells in a multi-well plate as described in the antiviral potency assay.

-

Synchronized Infection: Pre-chill the cells at 4°C for 1 hour, then infect with rabies virus at a high MOI (e.g., 5-10) for 1 hour at 4°C to allow for viral attachment but not entry.

-

Temperature Shift and Compound Addition:

-

Wash the cells with cold medium to remove unbound virus.

-

Add pre-warmed medium (37°C) to initiate viral entry.

-

Add a fixed, inhibitory concentration of this compound (e.g., 10x EC50) at various time points post-infection (e.g., 0, 1, 2, 4, 6, 8 hours).

-

-

Incubation: Incubate the plates for a total of 24 hours at 37°C.

-

Data Acquisition: Measure viral replication, typically through reporter gene expression or quantitative PCR of viral RNA.

-

Data Analysis: Plot the percentage of inhibition against the time of compound addition. A loss of inhibitory effect at later time points indicates that the compound targets an early stage of the viral lifecycle.

Cell-to-Cell Fusion Assay

This assay assesses the ability of this compound to inhibit the fusion of cells expressing the rabies virus G protein with target cells, a key step in viral entry.

Protocol:

-

Cell Preparation:

-

Effector Cells: Transfect a cell line (e.g., HEK293T) with a plasmid encoding the rabies virus G protein and a reporter gene (e.g., luciferase under the control of a T7 promoter). Co-transfect with a plasmid expressing T7 polymerase.

-

Target Cells: Plate a susceptible cell line (e.g., BSR) in a multi-well plate.

-

-

Co-culture and Treatment:

-

Overlay the target cells with the transfected effector cells.

-

Add serial dilutions of this compound to the co-culture.

-

-

Fusion Induction:

-

Incubate the co-culture for a defined period (e.g., 18 hours).

-

Briefly expose the cells to a low pH buffer (e.g., pH 5.0) to trigger G protein-mediated fusion.

-

Return the cells to a neutral pH medium.

-

-

Incubation: Incubate for an additional 6-8 hours to allow for reporter gene expression.

-

Data Acquisition: Measure the reporter gene activity (e.g., luminescence).

-

Data Analysis: Calculate the percentage of fusion inhibition relative to untreated controls.

Pseudotyped Virus Neutralization Assay

This assay utilizes a safe, replication-defective viral core (e.g., from vesicular stomatitis virus, VSV, or a lentivirus) pseudotyped with the rabies virus G protein to specifically assess the inhibition of G protein-mediated entry.

Protocol:

-

Pseudovirus Production: Co-transfect producer cells (e.g., HEK293T) with a plasmid encoding the viral backbone (e.g., VSVΔG-luciferase) and a plasmid encoding the rabies virus G protein.

-

Virus Harvest: Collect the supernatant containing the pseudotyped virus particles after 48-72 hours and determine the viral titer.

-

Neutralization Assay:

-

Incubate the pseudotyped virus with serial dilutions of this compound for 1 hour at 37°C.

-

Add the virus-compound mixture to susceptible target cells (e.g., BSR) plated in 96-well plates.

-

-

Incubation: Incubate for 24-48 hours at 37°C.

-

Data Acquisition: Measure the reporter gene expression (e.g., luciferase activity).

-

Data Analysis: Calculate the percentage of neutralization and determine the EC50 value.

Visualizations

The following diagrams illustrate key experimental workflows and the proposed mechanism of action for this compound.

Caption: Workflow for determining the antiviral potency (EC50) of this compound.

Caption: Workflow for the time-of-addition assay to pinpoint the stage of viral inhibition.

Caption: Proposed mechanism of this compound action on the rabies virus G protein.

References

- 1. Identification and Characterization of a Small-Molecule Rabies Virus Entry Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | RABV entry inhibitor | Probechem Biochemicals [probechem.com]

GRP-60367: An In-Depth Technical Guide to its In Vitro Potency and Mechanism of Action as a Rabies Virus Entry Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro potency and mechanism of action of GRP-60367, a novel small-molecule inhibitor of Rabies virus (RABV) entry. The data presented herein is compiled from publicly available research to facilitate further investigation and development of this promising antiviral compound.

Quantitative Assessment of In Vitro Potency

This compound has demonstrated potent and specific anti-RABV activity in various in vitro assays. The half-maximal effective concentration (EC50) values vary depending on the RABV strain and the host cell line used in the assay. This variability underscores the importance of strain-specific evaluation in antiviral drug development.

Table 1: EC50 Values of this compound Against Different Rabies Virus Strains

| Rabies Virus Strain | Cell Line | EC50 (nM) | EC50 (µM) | Citation |

| Screening Virus | Various | 2 - 52 | 0.002 - 0.052 | [1] |

| RABV-SAD-B19 | BHK-21 | 51 | 0.051 | [2][3] |

| rRABV-CVS-N2c | Not Specified | - | 2.63 | |

| CVS-11 | BHK-21 | 180 | 0.18 | [2][3] |

| SAD B19 | SH-SY5Y | 900 | 0.9 | [2][3] |

| CVS-11 | SH-SY5Y | 670 | 0.67 | [2][3] |

Table 2: Cytotoxicity Profile of this compound

| Cell Line | CC50 (µM) | Citation |

| Various | >300 | [1] |

| BHK-21 | 4.0 | [2][3] |

| SH-SY5Y | 4.0 | [2][3] |

Mechanism of Action: Inhibition of Viral Entry

This compound acts as a first-in-class direct-acting antiviral that specifically targets the Rabies virus glycoprotein (RABV-G), a key protein mediating the entry of the virus into host cells. By targeting RABV-G, this compound effectively blocks the initial and critical step of the viral life cycle.

The entry of Rabies virus into a host cell is a multi-step process that begins with the attachment of the viral G protein to receptors on the cell surface. Following attachment, the virus is internalized into an endosome through clathrin-mediated endocytosis. The acidic environment of the endosome triggers a conformational change in the G protein, leading to the fusion of the viral envelope with the endosomal membrane and the subsequent release of the viral ribonucleoprotein complex into the cytoplasm. This compound is understood to interfere with this G protein-mediated fusion process.

Figure 1. Signaling pathway of Rabies virus entry and the inhibitory action of this compound.

Experimental Protocols

The following sections detail the methodologies employed in the in vitro characterization of this compound.

High-Throughput Screening (HTS) for RABV Inhibitors

A phenotypic high-throughput screening assay was utilized to identify inhibitors of RABV replication. This assay is based on the infection of a susceptible cell line with a reporter-expressing RABV strain, allowing for the quantification of viral infection through automated imaging.

Protocol:

-

Cell Seeding: Seed BHK-21 cells in 384-well plates at a density of 2,000 cells per well and incubate for 24 hours.

-

Compound Addition: Add test compounds (e.g., from a repurposing library) to the wells. For primary screening, a final concentration of 10 µM is typically used.

-

Viral Infection: Infect the cells with a reporter virus, such as mCherry-RABV, at a multiplicity of infection (MOI) of approximately 0.019 TCID50/cell.

-

Incubation: Incubate the plates for 4 days at 37°C and 5% CO2.

-

Staining: Stain the cell nuclei with Hoechst 33342.

-

Imaging and Analysis: Use a high-content imaging system to quantify the number of infected (mCherry-positive) cells and the total number of cells (Hoechst-positive). The percentage of infected cells and cell viability are then calculated to identify potential inhibitors.[4]

References

GRP-60367: A Molecular Probe for Elucidating Rabies Virus Glycoprotein G Function

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of GRP-60367, a first-in-class small-molecule inhibitor of the Rabies Virus (RABV) G protein. This compound serves as a powerful molecular probe for studying the mechanisms of RABV entry and for the development of novel antiviral therapeutics. This document outlines the compound's mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes relevant biological pathways and workflows.

Introduction to this compound

This compound is a potent and specific direct-acting inhibitor of the Rabies Virus (RABV).[1] It functions by targeting the viral glycoprotein (G), a key protein mediating the entry of the virus into host cells.[2] this compound has demonstrated nanomolar potency against a subset of RABV strains and exhibits a high specificity index, with low cellular cytotoxicity.[3] Its mechanism of action involves the inhibition of RABV G protein-mediated membrane fusion, a critical step in the viral lifecycle. This makes this compound an invaluable tool for dissecting the intricate process of RABV entry and for screening and development of new anti-rabies therapeutics.

Quantitative Data Summary

The antiviral activity of this compound has been quantified across various RABV strains and host cell lines. The following tables summarize the key efficacy data for this compound.

Table 1: In Vitro Efficacy of this compound against Different RABV Strains

| Virus Strain | Host Cell Line | EC50 (nM) |

| RABV-ΔG-nanoLuc | Multiple | 2 - 52 |

| recVSV-ΔG-eGFP-GRABV | Multiple | 5 |

| RABV-SAD-B19 | Multiple | 270 |

| rRABV-CVS-N2c | Multiple | 2630 |

| Bat Isolate | Multiple | >10,000 |

EC50 (Half-maximal effective concentration) is a measure of the concentration of a drug that is required for 50% of its maximum effect.

Table 2: Cytotoxicity Profile of this compound

| Cell Line | Exposure Time (h) | Maximum Non-toxic Concentration (µM) |

| Multiple | 48 | >300 |

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound to study RABV G protein function.

Single-Cycle RABV Infection Assay

This assay is designed to quantify the inhibitory effect of this compound on RABV entry in a high-throughput format.

Materials:

-

Host cells (e.g., BSR-T7/5 cells)

-

Single-cycle RABV reporter strain (e.g., RABV-ΔG-nanoLuc)

-

This compound

-

Cell culture medium

-

Nano-Glo Luciferase Assay System

-

Luminometer

Protocol:

-

Seed host cells in 96-well plates and incubate overnight.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the growth medium from the cells and add the this compound dilutions.

-

Infect the cells with the single-cycle RABV reporter strain at a predetermined multiplicity of infection (MOI).

-

Incubate the plates for 24-48 hours.

-

Lyse the cells and measure the nano-Luciferase activity using a luminometer.

-

Calculate the EC50 value by plotting the luciferase activity against the log of the this compound concentration.

Time-of-Addition Assay

This assay helps to determine the specific stage of the viral lifecycle that is inhibited by this compound.

Materials:

-

Host cells

-

RABV-ΔG-nanoLuc

-

This compound (at a concentration of ~10x EC50)

-

Cell culture medium

Protocol:

-

Seed host cells in 96-well plates and incubate overnight.

-

Infect the cells with RABV-ΔG-nanoLuc.

-

Add this compound at different time points post-infection (e.g., 0, 1, 2, 4, 6, and 8 hours).

-

Incubate the plates for 24 hours.

-

Measure the nano-Luciferase activity.

-

The timeframe where the addition of this compound results in a significant reduction in reporter gene expression indicates the window of antiviral activity. For this compound, this is expected to be early in the infection cycle, consistent with an entry inhibitor.[3]

Cell-to-Cell Fusion Assay

This assay directly assesses the ability of this compound to block RABV G protein-mediated membrane fusion.

Materials:

-

Effector cells (e.g., BHK-21) expressing RABV G protein and a reporter protein (e.g., luciferase) under the control of a T7 promoter.

-

Target cells (e.g., BSR-T7/5) expressing T7 RNA polymerase.

-

This compound

-

Low-pH buffer (e.g., pH 5.5)

-

Neutral pH buffer (e.g., pH 7.4)

Protocol:

-

Co-culture effector and target cells.

-

Treat the co-culture with this compound at various concentrations.

-

Briefly expose the cells to a low-pH buffer to trigger G protein-mediated fusion, followed by a return to neutral pH.

-

Incubate for several hours to allow for reporter gene expression in the fused cells.

-

Measure the reporter activity.

-

A dose-dependent decrease in reporter activity indicates inhibition of cell-to-cell fusion.

Visualizations

The following diagrams illustrate key pathways and workflows related to the study of this compound and RABV G protein.

Caption: Mechanism of RABV entry and the inhibitory action of this compound.

Caption: Workflow for the identification and characterization of this compound.

Conclusion

This compound represents a significant advancement in the study of Rabies Virus. As a highly specific and potent inhibitor of the RABV G protein, it provides researchers with a critical tool to dissect the molecular mechanisms of viral entry. The detailed protocols and quantitative data presented in this guide are intended to facilitate the use of this compound as a molecular probe in diverse research applications, from fundamental virology to the development of next-generation antiviral therapies. The identification of its specific target within the G protein's fusion machinery opens new avenues for structure-based drug design and the development of broadly effective lyssavirus inhibitors.

References

GRP-60367: A Frontrunner in Next-Generation Antiviral Design Against Rabies Virus

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Rabies, a fatal neurological disease caused by the rabies virus (RABV), remains a significant global health threat.[1] Current post-exposure prophylaxis (PEP) relies on the administration of rabies immunoglobulin and vaccination, a strategy that is often costly and inaccessible in many high-risk regions. The emergence of novel antiviral agents offers a promising alternative. This whitepaper provides a comprehensive technical overview of GRP-60367, a first-in-class small-molecule inhibitor of RABV entry. This compound demonstrates potent and specific antiviral activity in the nanomolar range with a high therapeutic index.[1][2] Its unique mechanism of action, targeting the viral glycoprotein (G) and blocking a critical step in the viral life cycle, positions it as a strong candidate for further development in next-generation antiviral strategies against rabies. This document details the quantitative antiviral and cytotoxicity data, in-depth experimental protocols, and key signaling and experimental workflows associated with the characterization of this compound.

Introduction

The rabies virus, a member of the Rhabdoviridae family, is a neurotropic virus that causes severe and almost invariably fatal encephalitis in humans and other mammals.[1] While preventable through vaccination and treatable with post-exposure prophylaxis, the high cost and limited availability of rabies immunoglobulin present significant challenges to effective disease control, particularly in developing countries.[1] Small-molecule antivirals offer a potentially more accessible and cost-effective component of future rabies treatment and prevention strategies.

This compound has been identified as a potent and selective inhibitor of RABV.[1][2] This compound exhibits nanomolar efficacy against a subset of RABV strains and displays a favorable safety profile in preclinical studies, with a specificity index exceeding 100,000.[1] This technical guide serves as a resource for researchers and drug developers, providing a detailed examination of the data supporting this compound's potential and the methodologies used for its evaluation.

Mechanism of Action: Targeting Viral Entry

This compound functions as a direct-acting antiviral by inhibiting the entry of RABV into host cells.[1] The molecular target of this compound has been identified as the rabies virus glycoprotein (G), which is essential for receptor binding and membrane fusion.[1] By targeting the G protein, this compound effectively blocks the initial and critical step of the viral replication cycle.

The proposed mechanism involves the binding of this compound to a novel, druggable site on the RABV G protein, interfering with the conformational changes required for the fusion of the viral envelope with the host cell membrane. This targeted action prevents the release of the viral ribonucleoprotein complex into the cytoplasm, thereby halting the infection before it can be established.

Quantitative Data

The antiviral potency and cytotoxic profile of this compound have been evaluated in various cell lines and against different strains of the rabies virus. The following tables summarize the key quantitative data.

Table 1: Antiviral Activity of this compound against Rabies Virus

| Virus Strain | Cell Line | EC50 (nM) |

| RABV (unspecified) | BEAS-2B | 2 |

| RABV (unspecified) | 293T | 3 |

| RABV (unspecified) | HEp-2 | 52 |

| RABV-SAD-B19 | (not specified) | 270 |

| rRABV-CVS-N2c | (not specified) | 2630 |

| Bat Isolate | (not specified) | >10000 |

| recVSV-ΔG-eGFP-GRABV | (not specified) | 5 |

EC50 (50% effective concentration) is the concentration of the compound that inhibits viral replication by 50%. Data sourced from multiple studies.[1][2]

Table 2: Cytotoxicity of this compound

| Cell Line | CC50 (µM) | Specificity Index (SI = CC50/EC50) |

| Various | >300 | >5,792 to >150,000 |

CC50 (50% cytotoxic concentration) is the concentration of the compound that reduces cell viability by 50%. The high CC50 value indicates low cytotoxicity.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. This section provides protocols for the key assays used to characterize this compound.

Cell Viability (Cytotoxicity) Assay

This protocol is based on the use of a luminescent cell viability assay, such as the CellTiter-Glo® assay, which measures ATP as an indicator of metabolically active cells.

Materials:

-

BEAS-2B, 293T, or HEp-2 cells

-

96-well opaque-walled microplates

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

CellTiter-Glo® Luminescent Cell Viability Assay Kit

-

Luminometer

Procedure:

-

Seed cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete culture medium, ranging from 0.1 nM to 300 µM. Also, prepare a vehicle control (DMSO) at the highest concentration used.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions or the vehicle control.

-

Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

-

Equilibrate the plate to room temperature for approximately 30 minutes.

-

Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

-

Add 100 µL of the prepared CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate-reading luminometer.

-

Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Time-of-Addition Assay

This assay determines the stage of the viral replication cycle that is inhibited by the compound.

Materials:

-

Host cells (e.g., BEAS-2B)

-

Rabies virus stock (e.g., a reporter virus expressing luciferase)

-

This compound

-

96-well plates

-

Complete cell culture medium

-

Luciferase assay system

Procedure:

-

Seed host cells in a 96-well plate and incubate overnight.

-

Infect the cells with the rabies reporter virus at a multiplicity of infection (MOI) of 0.1.

-

Add a fixed, high concentration of this compound (e.g., 10 µM) to the infected cells at various time points relative to infection (e.g., -2h, 0h, 1h, 2h, 4h, 6h, 8h post-infection).

-

For the -2h time point, pre-incubate the cells with the compound for 2 hours, then remove the compound and infect the cells.

-

For all other time points, add the compound at the designated time after the start of infection.

-

Incubate the plates for a total of 24 hours post-infection.

-

Lyse the cells and measure the luciferase activity according to the manufacturer's protocol.

-

Plot the relative luciferase units (RLU) against the time of compound addition to determine the window of antiviral activity.

Cell-to-Cell Fusion Assay

This assay directly measures the ability of the viral G protein to mediate membrane fusion, using a dual-split protein (DSP) reporter system.

Materials:

-

Effector cells (e.g., 293T)

-

Target cells (e.g., 293T)

-

Expression plasmid for RABV G protein

-

Expression plasmids for the two parts of the dual-split reporter (e.g., DSP1-7 and DSP8-11)

-

Transfection reagent

-

This compound

-

Multi-well plates

-

Luciferase and GFP detection instruments

Procedure:

-

Effector Cells: Co-transfect effector cells with the RABV G protein expression plasmid and the DSP1-7 plasmid.

-

Target Cells: Transfect target cells with the DSP8-11 plasmid.

-

Incubate the transfected cells for 24 hours to allow for protein expression.

-

Harvest and co-culture the effector and target cells in a 96-well plate in the presence of varying concentrations of this compound or a vehicle control.

-

Induce fusion by briefly lowering the pH of the culture medium (e.g., to pH 5.0 for 1-2 minutes) to mimic the endosomal environment, then neutralize the medium.

-

Incubate the co-culture for 4-6 hours to allow for fusion and reporter protein complementation.

-

Measure the reconstituted luciferase activity using a luminometer and visualize GFP expression using a fluorescence microscope.

-

Quantify the inhibition of cell-to-cell fusion by normalizing the reporter signal in the this compound-treated wells to the vehicle-treated control wells.

Conclusion and Future Directions

This compound represents a significant advancement in the search for novel rabies antivirals. Its potent, specific, and non-cytotoxic profile, combined with its well-defined mechanism of action as a viral entry inhibitor, makes it a highly attractive candidate for further development. The detailed experimental protocols provided in this guide will enable other researchers to build upon these findings.

Future research should focus on:

-

Lead Optimization: Medicinal chemistry efforts to enhance the potency, pharmacokinetic properties, and breadth of activity of the this compound scaffold against a wider range of lyssaviruses.

-

In Vivo Efficacy: Evaluation of this compound in animal models of rabies infection to determine its in vivo efficacy, optimal dosing, and therapeutic window.

-

Resistance Profiling: Comprehensive studies to identify potential resistance mutations and understand the mechanisms of viral escape.

-

Structural Biology: Co-crystallization of this compound with the RABV G protein to elucidate the precise binding interactions and inform rational drug design.

The development of this compound and similar compounds holds the promise of a new era in rabies treatment, one where effective and accessible small-molecule antivirals play a crucial role in reducing the global burden of this devastating disease.

References

GRP-60367: A Novel First-in-Class Rabies Virus Entry Inhibitor from the Dark Matter of Chemical Space

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Rabies, a zoonotic viral disease caused by the rabies virus (RABV), remains a significant global health threat, with a near 100% fatality rate once clinical symptoms appear.[1][2] Current post-exposure prophylaxis (PEP) includes the administration of rabies immunoglobulin and vaccination, which are effective but can be expensive and have limited availability in many rabies-endemic regions.[3][4][5] The development of small-molecule antivirals could provide a more accessible and affordable treatment option. This document provides a comprehensive technical overview of GRP-60367, a first-in-class small-molecule inhibitor of RABV entry.[1][3][6] this compound is of particular interest as it originates from the "dark matter" of chemical space, representing a chemotype that had not previously shown activity against other biological targets, highlighting its novelty and specificity.[6]

Quantitative Data Summary

This compound demonstrates potent and specific anti-RABV activity across various host cell lines and viral strains. Its efficacy is in the nanomolar range, and it exhibits a high selectivity index, indicating a favorable safety profile at the cellular level.

| Parameter | Value | Assay Conditions | Reference |

| EC50 | 2 - 52 nM | Dose-response assays on different host cell lines. | [1][3][6] |

| 0.27 µM | Against fully replication-competent RABV-SAD-B19. | [6] | |

| 2.63 µM | Against rRABV-CVS-N2c (approximately 10-fold less sensitive). | [6] | |

| 5 nM | Against chimeric recVSV-ΔG-eGFP-GRABV virus. | [6] | |

| Cytotoxicity (CC50) | > 300 µM | Prolonged 48-hour exposure of cells. No morphological signs of cytotoxicity or altered cell metabolic activity were detected. | [1][6] |

| Selectivity Index (SI) | > 100,000 | Calculated as the ratio of CC50 to EC50. |

Experimental Protocols

The discovery and characterization of this compound involved a series of robust experimental procedures, from high-throughput screening to detailed mechanistic studies.

High-Throughput Screening (HTS) for RABV Inhibitors

A phenotypic HTS assay was employed to screen for inhibitors of RABV replication.

-

Cell Line: Baby Hamster Kidney (BHK-21) cells are commonly used for RABV propagation and antiviral screening.[3][7]

-

Virus: A fluorescent reporter virus, such as a recombinant RABV expressing a fluorescent protein (e.g., mCherry-RABV), is used to enable high-content imaging readout of viral infection.[3][5]

-

Assay Protocol:

-

BHK-21 cells are seeded in 384-well plates.

-

Test compounds are added to the wells.

-

Cells are infected with the fluorescent reporter RABV at a specific multiplicity of infection (MOI).

-

After a defined incubation period (e.g., 4 days), cell nuclei are stained with a fluorescent dye (e.g., Hoechst 33342).

-

Plates are analyzed using high-content imaging to quantify the number of infected (fluorescent) cells and total cells (nuclear stain), allowing for the determination of viral inhibition and cytotoxicity.[3][5]

-

Time-of-Addition Assay

This assay is crucial for determining the stage of the viral replication cycle targeted by the inhibitor.

-

Principle: The inhibitor is added at different time points relative to the viral infection of the host cells. The effectiveness of the inhibitor at different time points reveals whether it targets an early (e.g., entry) or late (e.g., replication, egress) stage of the viral life cycle.

-

Protocol:

-

Host cells are seeded in multi-well plates.

-

Cells are infected with RABV.

-

This compound is added at various time points pre- and post-infection (e.g., -1, 0, 1, 2, 4, 6 hours post-infection).

-

Viral replication is quantified at the end of the experiment (e.g., by measuring reporter gene expression or viral RNA levels).

-

Finding for this compound: The compound was most effective when added within the first hour of infection, indicating that it acts as a viral entry inhibitor.

-

Transient Cell-to-Cell Fusion Assay

This assay assesses the ability of a compound to inhibit the fusion of viral and cellular membranes mediated by the viral glycoprotein.

-

Principle: One population of cells is engineered to express the RABV glycoprotein (G protein) on their surface, while a target cell population expresses a reporter gene under the control of a promoter that is activated upon cell fusion.

-

Protocol:

-

"Effector" cells are transfected with a plasmid encoding the RABV G protein and a plasmid that drives the expression of a transcriptional activator (e.g., bacteriophage T7 RNA polymerase).

-

"Target" cells are transfected with a plasmid containing a reporter gene (e.g., luciferase or GFP) under the control of a promoter recognized by the transcriptional activator from the effector cells (e.g., T7 promoter).

-

The two cell populations are co-cultured in the presence or absence of the test compound (this compound).

-

If cell fusion occurs, the transcriptional activator from the effector cells enters the target cells and activates the expression of the reporter gene.

-

Fusion activity is quantified by measuring the reporter signal.

-

Chimeric Vesicular Stomatitis Virus (VSV) Assay

This assay is used to confirm that the viral glycoprotein is the specific target of the inhibitor.

-

Principle: A recombinant VSV is generated in which the native G protein is replaced with the G protein of another virus, in this case, RABV (rVSV-RABV-G).

-

Protocol:

-

A plasmid containing the full-length antigenomic cDNA of VSV with the G gene replaced by the RABV G gene is constructed.[7][8]

-

This plasmid, along with helper plasmids expressing the necessary VSV proteins (N, P, L, and G), is transfected into a suitable cell line (e.g., BHK-21).[7]

-

The rescued chimeric virus is then used in infectivity assays in the presence or absence of the inhibitor.

-

Finding for this compound: this compound efficiently inhibited the chimeric VSV expressing RABV G, confirming that the RABV G protein is its molecular target.[6]

-

Mandatory Visualizations

Signaling Pathway: Rabies Virus Entry and Inhibition by this compound

Caption: Rabies virus entry pathway and the inhibitory action of this compound.

Experimental Workflow: Discovery and Characterization of this compound

Caption: Workflow for the discovery and characterization of this compound.

Conclusion

This compound represents a significant advancement in the search for effective anti-rabies therapeutics. Its discovery from the "dark matter" of chemical space underscores the value of exploring novel chemical scaffolds in drug discovery. With its potent nanomolar activity against RABV entry and high selectivity index, this compound is a promising lead compound for further preclinical development. The detailed experimental protocols and mechanistic insights provided in this guide offer a solid foundation for researchers and drug development professionals to build upon in the quest for a small-molecule drug to combat rabies. Further studies on the pharmacokinetics and in vivo efficacy of this compound are warranted to fully assess its therapeutic potential.

References

- 1. immune-system-research.com [immune-system-research.com]

- 2. Homoharringtonine Inhibits CVS-11 and Clinical Isolates of Rabies Virus In Vitro: Identified via High-Throughput Screening of an FDA-Approved Drug Library - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. A Robust Phenotypic High-Throughput Antiviral Assay for the Discovery of Rabies Virus Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound | RABV entry inhibitor | Probechem Biochemicals [probechem.com]

- 7. Protocol for constructing and characterizing recombinant vectored vaccines for rabies virus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Protocol for constructing and characterizing recombinant vectored vaccines for rabies virus - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

GRP-60367 experimental protocol for antiviral assays

Application Note: GRP-60367

Experimental Protocols for In Vitro Antiviral Assays Against Rabies Virus

Audience: Researchers, scientists, and drug development professionals.

Introduction

Rabies virus (RABV), a member of the Rhabdoviridae family, is a neurotropic virus that causes rabies, a fatal neurological disease in humans and animals.[1] While post-exposure prophylaxis (PEP) is effective, it relies on costly and often inaccessible rabies immunoglobulin (IgG).[1][2] The development of a cost-effective, shelf-stable, direct-acting antiviral small molecule would address a significant unmet clinical need, especially in low-income countries where rabies is most prevalent.[1][2] this compound is a first-in-class, small-molecule inhibitor of Rabies virus entry.[1][3] It specifically targets the RABV glycoprotein (G protein), which is essential for the virus to enter host cells, thereby preventing the initiation of infection.[1][2] This compound has demonstrated potent and specific anti-RABV activity at nanomolar concentrations across various host cell lines with a high specificity index.[1][2][4][5] This document provides detailed protocols for evaluating the antiviral efficacy and cytotoxicity of this compound in a laboratory setting.

1. Cell and Virus Culture

-

Cell Line: Vero 76 cells (or other susceptible cell lines like Vero-E6/TMPRSS2) are suitable for RABV propagation and antiviral assays.[6] Cells should be maintained in Minimum Essential Medium (MEM) supplemented with 5-10% Fetal Bovine Serum (FBS), penicillin, and streptomycin.[7]

-

Virus Strain: A laboratory-adapted strain of Rabies virus, such as SAD-B19 or CVS-N2c, can be used.[4] All work involving live RABV must be conducted in a Biosafety Level 2 (BSL-2) or higher facility, following all institutional and national safety guidelines.

2. Cytotoxicity Assay Protocol (CC50 Determination)

This assay determines the concentration of this compound that is toxic to the host cells. It is crucial to ensure that any observed antiviral activity is not a result of cell death. An MTT or MTS assay is commonly used for this purpose.[6][8]

Methodology:

-

Cell Seeding: Seed Vero 76 cells into a 96-well plate at a density that will achieve approximately 80% confluency after 24 hours and incubate.[9]

-

Compound Preparation: Prepare a 2-fold serial dilution of this compound in cell culture medium. The concentration range should be broad enough to determine a dose-response curve (e.g., from 300 µM down to low micromolar or nanomolar concentrations).[1][4]

-

Treatment: Remove the growth medium from the cells and add 100 µL of the prepared compound dilutions to the wells. Include "cells only" (no compound) controls.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator, corresponding to the duration of the antiviral assay.[10]

-

MTT/MTS Addition: Add MTT or MTS reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.[9]

-

Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 540 nm for neutral red or 490 nm for MTS).[7]

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated cell control. The 50% cytotoxic concentration (CC50) is determined by plotting the percentage of viability against the log of the compound concentration and using non-linear regression analysis.[7]

3. Plaque Reduction Neutralization Test (PRNT) Protocol (EC50 Determination)

The PRNT is the gold standard for quantifying the titer of neutralizing antibodies and is adapted here to measure the efficacy of an antiviral compound.[11][12] It determines the concentration of this compound required to reduce the number of viral plaques by 50% (EC50).[11]

Methodology:

-

Cell Seeding: Seed Vero 76 cells in 6-well or 12-well plates and incubate until they form a confluent monolayer (90-100%).[13]

-

Compound-Virus Mixture: Prepare serial dilutions of this compound. Mix each dilution with a constant amount of RABV calculated to produce 50-100 plaque-forming units (PFU) per well. Incubate this mixture for 1 hour at 37°C to allow the compound to interact with the virus.[11]

-

Infection: Gently wash the cell monolayers with phosphate-buffered saline (PBS). Inoculate the cells with the compound-virus mixture.[13] Include a "virus only" control (no compound) and a "cells only" control (no virus, no compound).

-

Adsorption: Incubate the plates for 1-2 hours at 37°C, rocking gently every 15-20 minutes to allow for viral adsorption and to prevent the monolayer from drying.[12]

-

Overlay: After adsorption, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., 1.2% methylcellulose or agarose in MEM with 2% FBS) containing the same concentration of this compound as in the infection step.[14]

-

Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 3-5 days, or until plaques are visible.[15]

-

Staining: Fix the cells (e.g., with 10% formalin) and stain with a solution like 0.1% crystal violet to visualize and count the plaques.[15]

-

Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The EC50 value is determined using non-linear regression analysis of the dose-response curve.

4. Time-of-Addition Assay Protocol

This assay helps to identify the specific stage of the viral lifecycle that is inhibited by the antiviral compound.[16][17][18] By adding the compound at different time points relative to infection, one can determine if it acts on entry, replication, or later stages.[16][17]

Methodology:

-

Cell Seeding and Infection: Seed Vero 76 cells in multi-well plates. Once confluent, infect the cells with RABV at a known multiplicity of infection (MOI).

-

Timed Compound Addition: Add a fixed, high concentration of this compound (typically 5-10 times the EC50) to different wells at various time points before, during, and after infection (e.g., -2h, 0h, 2h, 4h, 6h, 8h post-infection).[9][19]

-

Controls: Include an untreated virus control and controls with known inhibitors that block specific stages of the viral life cycle (e.g., an entry inhibitor or a replication inhibitor).[16]

-

Incubation: After the final time point, incubate all plates for a total of 24-48 hours.

-

Quantification of Viral Yield: Harvest the supernatant from each well. Quantify the amount of progeny virus using a plaque assay or by measuring viral RNA levels via quantitative reverse transcription PCR (qRT-PCR).

-

Analysis: Plot the viral yield (or % inhibition) against the time of compound addition. A loss of inhibitory activity after a certain time point indicates that the targeted step in the viral lifecycle has already been completed.[17] For an entry inhibitor like this compound, the compound is expected to lose its effect if added after the virus has already entered the cells.[2]

Data Presentation

All quantitative data should be summarized in clear, structured tables for easy interpretation and comparison.

Table 1: Cytotoxicity and Antiviral Activity of this compound

| Compound | Cell Line | CC50 (µM) | EC50 (nM) | Selectivity Index (SI = CC50/EC50) |

|---|

| this compound | Vero 76 | >300 | 2 - 52 | >100,000 |

Note: EC50 values for this compound are reported to range from 2 to 52 nM in different host cell lines.[1][4][5] The compound showed no cytotoxicity up to 300 µM.[1][4]

Table 2: Hypothetical Time-of-Addition Assay Results for this compound

| Time of Addition (hours post-infection) | Viral Titer (PFU/mL) | % Inhibition |

|---|---|---|

| -2 | 1.5 x 10² | 99.85 |

| 0 | 2.1 x 10² | 99.79 |

| 2 | 8.9 x 10⁵ | 11.0 |

| 4 | 9.8 x 10⁵ | 2.0 |

| 6 | 1.0 x 10⁶ | 0 |

| No Drug Control | 1.0 x 10⁶ | 0 |

Visualizations

Caption: Overall workflow for evaluating the antiviral properties of this compound.

Caption: this compound targets the RABV G protein to block viral entry.

References

- 1. immune-system-research.com [immune-system-research.com]

- 2. Identification and Characterization of a Small-Molecule Rabies Virus Entry Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | RABV entry inhibitor | Probechem Biochemicals [probechem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Cytotoxicity Screening Assay - Paired with Antiviral Assays [protocols.io]

- 7. protocols.io [protocols.io]

- 8. Screening for Antiviral Activity: MTT Assay | Springer Nature Experiments [experiments.springernature.com]

- 9. Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 12. avys.omu.edu.tr [avys.omu.edu.tr]

- 13. researchgate.net [researchgate.net]

- 14. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]

- 15. sitesv2.anses.fr [sitesv2.anses.fr]

- 16. A time-of–drug addition approach to target identification of antiviral compounds | Springer Nature Experiments [experiments.springernature.com]

- 17. A time-of–drug addition approach to target identification of antiviral compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Time-of-addition and Temperature-shift Assays to Determine Particular Step(s) in the Viral Life Cycle that is Blocked by Antiviral Substance(s) - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Application Note: Transient Cell-to-Cell Fusion Assay Using GRP-60367

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Cell-to-cell fusion is a critical process in the lifecycle of many enveloped viruses, allowing for viral spread and the formation of syncytia. The rabies virus (RABV) glycoprotein (G protein) is a class III viral fusion protein that mediates the fusion of the viral envelope with the host cell membrane, a process triggered by the acidic environment of the endosome. GRP-60367 is a first-in-class, small-molecule inhibitor that potently blocks RABV entry by specifically targeting the G protein and preventing this fusion event.[1] This application note provides a detailed protocol for a transient cell-to-cell fusion assay to characterize the inhibitory activity of this compound on RABV G protein-mediated membrane fusion.

The assay is based on a split-reporter system, where two populations of cells are engineered to express complementary components of a reporter gene system. Fusion between these two cell types leads to the functional reconstitution of the reporter, providing a quantifiable measure of cell fusion. This system allows for the specific analysis of G protein-mediated fusion in the absence of infectious virus, providing a safe and robust method for screening and characterizing fusion inhibitors.

Principle of the Assay

The transient cell-to-cell fusion assay utilizes two populations of mammalian cells:

-

Effector Cells: These cells are engineered to transiently express the rabies virus G protein and a transcriptional activator, such as the T7 RNA polymerase. A suitable cell line for this purpose is the BSR-T7/5 cell line, which constitutively expresses T7 RNA polymerase.[2][3][4]

-

Target Cells: These cells are engineered to transiently express a reporter gene, such as firefly luciferase, under the control of a promoter recognized by the transcriptional activator from the effector cells (e.g., the T7 promoter).

When the effector and target cell populations are co-cultured, the RABV G protein expressed on the surface of effector cells can interact with the membrane of target cells. Upon exposure to a low pH buffer, which mimics the endosomal environment, the G protein undergoes a conformational change, triggering the fusion of the effector and target cell membranes. This fusion event allows the T7 RNA polymerase from the effector cell to enter the target cell and activate the transcription of the luciferase reporter gene. The resulting luciferase activity is directly proportional to the extent of cell-to-cell fusion and can be quantified using a luminometer. This compound, by inhibiting G protein-mediated fusion, will cause a dose-dependent decrease in the luciferase signal.

Materials and Reagents

-

Cell Lines:

-

BSR-T7/5 cells (or other suitable cell line constitutively expressing T7 RNA polymerase)

-

BHK-21 or HEK293T cells (for use as target cells)

-

-

Plasmids:

-

Expression plasmid for RABV G protein (e.g., pcDNA3.1-RABV-G)

-

Reporter plasmid with luciferase under the T7 promoter (e.g., pT7-Luc)

-

-

Transfection Reagent: (e.g., Lipofectamine™ 2000 or similar)

-

Compound: this compound

-

Culture Media and Buffers:

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Opti-MEM™ I Reduced Serum Medium

-

Phosphate-Buffered Saline (PBS)

-

Fusion Buffer (e.g., PBS adjusted to pH 5.0-6.0)

-

Neutralization Buffer (e.g., standard culture medium)

-

-

Assay Reagents:

-

Luciferase Assay System (e.g., Promega)

-

-

Equipment:

-

Humidified incubator (37°C, 5% CO2)

-

96-well white, clear-bottom tissue culture plates

-

Luminometer

-

Experimental Protocols

Protocol 1: Transient Transfection of Effector and Target Cells

-

Cell Seeding:

-

The day before transfection, seed BSR-T7/5 cells (effector cells) and BHK-21 cells (target cells) in separate 6-well plates at a density that will result in 70-80% confluency on the day of transfection.

-

-

Transfection of Effector Cells (BSR-T7/5):

-

For each well of a 6-well plate, prepare a DNA-transfection reagent complex according to the manufacturer's instructions. Use an appropriate amount of the RABV G protein expression plasmid.

-

Add the transfection complex to the BSR-T7/5 cells and incubate for 18-24 hours at 37°C.

-

-

Transfection of Target Cells (BHK-21):

-

For each well of a 6-well plate, prepare a DNA-transfection reagent complex with the pT7-Luc reporter plasmid.

-

Add the transfection complex to the BHK-21 cells and incubate for 18-24 hours at 37°C.

-

Protocol 2: Cell Fusion Assay with this compound

-

Compound Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Create a serial dilution of this compound in culture medium to achieve the desired final concentrations for the dose-response curve. Include a vehicle control (DMSO only).

-

-

Cell Co-culture:

-

After 18-24 hours of transfection, detach the effector and target cells using a non-enzymatic cell dissociation solution.

-

Resuspend the cells in fresh culture medium and count them.

-

In a 96-well white, clear-bottom plate, mix the effector and target cells at a 1:1 ratio, seeding a total of 4 x 10^4 cells per well.

-

-

Compound Treatment:

-

Add the prepared dilutions of this compound or vehicle control to the co-cultured cells.

-

Incubate the plate for 1-2 hours at 37°C to allow for compound activity.

-

-

pH-Triggered Fusion:

-

Carefully aspirate the medium containing the compound.

-

Add pre-warmed, low pH fusion buffer (e.g., pH 5.5) to each well to trigger G protein-mediated fusion.

-

Incubate for 5-15 minutes at 37°C.

-

-

Neutralization and Recovery:

-

Remove the fusion buffer and replace it with fresh, pre-warmed standard culture medium to neutralize the pH.

-

Return the plate to the incubator and incubate for 6-8 hours to allow for luciferase expression.

-

-

Quantification of Fusion:

-

After the recovery period, lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.

-

Data Presentation

The inhibitory effect of this compound on RABV G protein-mediated cell fusion can be quantified by measuring the reduction in luciferase activity. The data should be normalized to the vehicle control (considered 100% fusion) and plotted as a dose-response curve.

Table 1: Representative Quantitative Data for this compound Inhibition of RABV G-Mediated Cell Fusion